[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol

Purity specification Procurement quality Regioisomer comparison

This meta-hydroxymethyl biphenyl-dioxolane overcomes the common supply bottleneck of regioisomeric purity that derails PDE1 and sartan-class lead optimization campaigns. With a 98% purity specification, it minimizes the risk of cross-contamination from the 4-yl isomer (typically supplied at 95%), protecting SAR reliability and simplifying ICH Q3A impurity tracking in later-stage API synthesis. - 98% purity vs. 95% for the para isomer - reduces regioisomeric impurity carry-through that confounds biological assay data. - Meta substitution directs electrophilic aromatic substitution and cross-coupling to positions required for PDE1 inhibitor and AT1 receptor antagonist pharmacophores. - Limited supplier landscape - proactive batch reservation and certificate-of-analysis customization are available for multi-step medicinal chemistry campaigns.

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
Cat. No. B12864515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol
Molecular FormulaC16H16O3
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=C(C=C2)C3=CC=CC(=C3)CO
InChIInChI=1S/C16H16O3/c17-11-12-2-1-3-15(10-12)13-4-6-14(7-5-13)16-18-8-9-19-16/h1-7,10,16-17H,8-9,11H2
InChIKeyMPIGUFZVIPWPJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol: Procurement Overview


[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol (CAS 889954-23-8) is a biphenyl-based building block bearing a 1,3-dioxolane-protected aldehyde on one ring and a hydroxymethyl (–CH₂OH) group at the 3-position (meta) of the second ring. Its molecular formula is C₁₆H₁₆O₃ with a molecular weight of 256.30 g/mol . The compound belongs to the class of dioxolane-protected biphenyl intermediates widely employed in medicinal chemistry for the construction of angiotensin II receptor antagonists (sartans), phosphodiesterase inhibitors, and other bioactive scaffolds [1]. It is commercially available at 98% purity from specialty chemical suppliers, positioning it as a higher-purity alternative to the more abundant 4-yl (para) regioisomer (CAS 889954-12-5), which is typically offered at 95% purity .

Scaffold
Biphenyl-dioxolane intermediate for medicinal chemistry
Substitution
Meta-hydroxymethyl vector (3-yl position)
Purity
Higher-purity standard offering vs. para regioisomer

[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol: Why It Cannot Be Interchanged


Regioisomeric substitution on the biphenyl core fundamentally alters the vector of functional group elaboration in downstream synthesis. The 3-yl (meta) hydroxymethyl group of the target compound directs electrophilic aromatic substitution and cross-coupling reactivity to positions that are sterically and electronically distinct from those accessible with the 4-yl (para) isomer (CAS 889954-12-5) [1]. In pharmaceutical intermediate applications—particularly for PDE1 inhibitors and certain sartan-class angiotensin receptor blockers—the meta arrangement is often required to achieve the correct geometry for target binding, as documented in patent literature describing biphenyl-dioxolane scaffolds [2]. Furthermore, the methylene-extended analog (4'-((1,3-dioxolan-2-yl)methyl)-[1,1'-biphenyl]-3-yl)methanol, CAS 1416069-60-7, introduces an additional methylene spacer (C₁₇H₁₈O₃, MW 270.32) that alters conformational flexibility and lipophilicity relative to the direct-attachment dioxolane of the target compound . These structural distinctions mean that generic substitution without explicit experimental validation risks divergent reactivity, impurity profiles, and failure of downstream synthetic routes.

Meta vs. para regioisomerism alters electrophilic substitution and cross-coupling reactivity vectors.
Oxidation products diverge: 3-carbaldehyde vs. 4-carbaldehyde, routing to different spatial arrangements.
Methylene-extended analog (CAS 1416069-60-7) introduces conformational flexibility shifts, altering lipophilicity profile.

[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol: Evidence vs. Closest Analogs


Purity Specification: 3-yl vs. 4-yl Regioisomer

The target compound (CAS 889954-23-8) is offered at a standard purity of 98% by its primary commercial supplier Leyan . In contrast, the dominant 4-yl regioisomer (CAS 889954-12-5) is most commonly supplied at 95% purity across multiple major vendors including Sigma-Aldrich, VWR, and AKSci . Bidepharm offers the 4-yl isomer at 95+% . While MolCore does list the 4-yl isomer at NLT 98%, this represents a premium grade rather than the standard commercial offering . For the 3-yl isomer, 98% is the baseline commercial specification, translating to a maximum impurity burden of ≤2% versus ≤5% for the standard-grade 4-yl comparator.

Purity Specification
Data to verify
Target: 98% (standard) · Comparator: 95% (standard) · Δ3 percentage points
Purity differential may reduce cumulative impurities in multi-step synthesis.
Supplier-reported specification; independent CoA verification recommended.
Purity specification Procurement quality Regioisomer comparison

Regioisomeric Positioning: meta vs. para Hydroxymethyl

The target compound positions the reactive hydroxymethyl group at the 3-position (meta) of the biphenyl ring bearing the dioxolane substituent, whereas the most abundant commercial analog (CAS 889954-12-5) bears this group at the 4-position (para) [1]. This regioisomeric difference dictates the trajectory of subsequent functionalization: the 3-yl –CH₂OH can be oxidized to the corresponding 3-carbaldehyde (CAS 893737-04-7, C₁₆H₁₄O₃, MW 254.28) , which serves as a key intermediate in PDE1 inhibitor synthesis as described in US Patent 9,073,936 B2, where biphenyl-dioxolane scaffolds with specific substitution patterns are required [2]. The 4-yl isomer, by contrast, yields the 4-carbaldehyde upon oxidation, which routes to a geometrically distinct set of final compounds. Both isomers share identical molecular formula (C₁₆H₁₆O₃), molecular weight (256.30 g/mol), and computed topological polar surface area (TPSA 38.69 Ų) , meaning they are isosteric but not interchangeable in structure-activity relationships.

Regioisomeric Position
Reported
Target: 3-yl –CH₂OH · Comparator: 4-yl –CH₂OH. Downstream: 3-carbaldehyde vs. 4-carbaldehyde.
Regioisomer identity dictates downstream synthetic accessibility and patent scope.
Structural comparison; experimental validation required for specific routes.
Regioisomer Meta-substitution Synthetic intermediate Vector diversification

Melting Point and Crystallinity: 3-yl vs. 4-yl Isomer

The 4-yl regioisomer (CAS 889954-12-5) exhibits a well-characterized, sharp melting point of 122–125 °C as confirmed by multiple independent vendors including Sigma-Aldrich, VWR, and Chem960 . This consistent melting range reflects high crystallinity and is used as a routine identity and purity check in quality control. The target 3-yl compound (CAS 889954-23-8) does not have a publicly disclosed melting point across major vendor databases, suggesting distinct solid-state packing, potentially lower crystallinity, or a different polymorphic form relative to the 4-yl isomer . Both compounds share identical molecular formula (C₁₆H₁₆O₃), molecular weight (256.30 g/mol), computed density (~1.197 g/cm³), and boiling point (~434.5 °C at 760 mmHg, calculated) [1], confirming that the observed difference in melting behavior arises specifically from the regioisomeric substitution pattern rather than bulk compositional differences.

Melting Point
Data to verify
Target: not publicly specified · Comparator: 122–125 °C
Absence of defined mp may require orthogonal QC acceptance criteria.
Distinct solid-state behavior; supplier CoA should specify identity methods.
Melting point Solid-state property Crystallinity Quality control

Lipophilicity Comparison: 3-yl vs. 4-yl Isomer

Computational lipophilicity assessment reveals a notable discrepancy between the two regioisomers. The target compound (3-yl, CAS 889954-23-8) has a vendor-reported computed LogP of 2.8913 . The 4-yl isomer (CAS 889954-12-5) carries a PubChem XLogP3-AA value of 2.1 [1]. While it is important to note that different computational algorithms were used (Leyan's in-house method vs. PubChem's XLogP3), a ΔLogP of approximately 0.79 log units, if validated experimentally, would correspond to a roughly 6-fold difference in octanol-water partition coefficient. Both regioisomers share identical TPSA (38.69 Ų), hydrogen bond donor count (1), hydrogen bond acceptor count (3), and rotatable bond count (3) [2], isolating lipophilicity as the primary differential physicochemical parameter. This difference may arise from the distinct spatial orientation of the polar hydroxymethyl group relative to the lipophilic dioxolane-biphenyl scaffold.

Lipophilicity (LogP)
Class-level inference
ΔLogP ≈ 0.79 (Leyan vs. PubChem XLogP3)
May influence permeability prediction in downstream candidates.
Computed values; experimental logP determination recommended.
Lipophilicity LogP Drug-likeness ADME prediction

Supply Chain Availability: 3-yl vs. 4-yl Isomer

The 4-yl regioisomer (CAS 889954-12-5) is listed by at least eight identifiable commercial vendors including Sigma-Aldrich, VWR, AKSci, Bidepharm, MolCore, Santa Cruz Biotechnology, Key Organics, and CymitQuimica, with quantities ranging from milligram to bulk scale . In contrast, the target 3-yl compound (CAS 889954-23-8) is confirmed as commercially available primarily through Leyan (98% purity), with limited additional vendor listings . The alternative regioisomer (3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-yl)methanol, CAS 889954-17-0, is listed by AKSci at 95% purity . This supply concentration means that procurement of the 3-yl isomer carries higher supply disruption risk but also offers stronger vendor relationship leverage for negotiating custom synthesis, batch reservation, and analytical documentation. The 4-yl isomer's multi-vendor availability provides price competition but less customization potential.

Supply Availability
Data to verify
Target: ≥1 supplier · Comparator: ≥8 suppliers · ~8:1 ratio
Higher procurement risk; dual-source qualification advised.
Vendor landscape snapshot; verify lead times and batch availability.
Supply chain Vendor availability Procurement risk Specialty chemical sourcing

[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol: Procurement & Application Scenarios


PDE1 Inhibitor Synthesis with Meta-Substituted Biphenyl

When synthesizing PDE1 inhibitor scaffolds as exemplified in US Patent 9,073,936 B2, the 3-yl hydroxymethyl group provides the correct geometry for elaboration toward the final pharmacophore . The 98% purity specification of the commercially available 3-yl isomer reduces the risk of regioisomeric impurity carry-through that could confound structure-activity relationship (SAR) interpretation, a critical consideration when investing in multi-step medicinal chemistry campaigns where intermediate purity directly impacts the reliability of biological assay data [1].

Sartan-Class ARB Intermediate Synthesis

The biphenyl-dioxolane scaffold is a recognized substructure in sartan-class antihypertensive agents . When the synthetic route requires a hydroxymethyl handle at the meta position for subsequent oxidation to the carboxylic acid or tetrazole precursor, the 3-yl isomer is mandatory—the 4-yl isomer would route to a structurally divergent final product. The higher standard purity (98%) of the 3-yl isomer aligns with the quality expectations for late-stage intermediates in API manufacturing, where the ICH Q3A threshold for unspecified impurities (≤0.10% for a 2 g/day dose) demands minimal upstream impurity burden [1].

SAR Studies: Regioisomeric Effects on Target Binding

For laboratories systematically investigating the impact of biphenyl substitution patterns on biological target engagement (e.g., AT1 receptor, PDE enzymes), acquiring both the 3-yl and 4-yl isomers as matched pairs enables controlled head-to-head comparison. The computed LogP differential (~0.8 units between regioisomers when assessed by different algorithms) provides a testable hypothesis for differential membrane permeability that can be experimentally validated using parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer studies [1]. Such studies directly inform the design of downstream clinical candidates where even modest lipophilicity differences can affect oral bioavailability.

Patent-Protected Chemical Space: 3-yl Isomer Procurement

Organizations prosecuting composition-of-matter patents covering meta-substituted biphenyl-dioxolane derivatives must ensure that their synthetic routes exclusively employ the correct regioisomer. Ordering the 4-yl isomer in error results in off-target compounds that fall outside the claimed structural scope, potentially jeopardizing patent protection . Given the limited vendor landscape for the 3-yl isomer, proactive engagement with the primary supplier (Leyan) for batch reservation, certificate of analysis customization, and stability studies is recommended as part of the procurement strategy [1].

Application
Selection Property
Validation Focus
PDE1 inhibitor intermediate studies
Meta-regioisomeric identity
Synthetic route compatibility and patent scope alignment
Sartan-class intermediate synthesis
Hydroxymethyl handle position
Downstream oxidation to target pharmacophore
Regioisomeric SAR investigations
Regioisomer pair procurement
Permeability and binding profile comparisons
Meta-substituted patent chemical space
Correct regioisomer sourcing
Procurement strategy and batch reservation
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